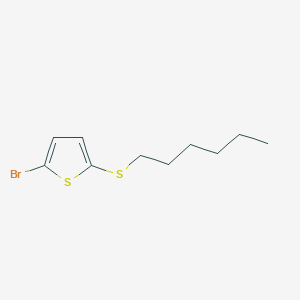

2-Bromo-5-(hexylthio)thiophene

Description

Significance of Thiophene (B33073) Derivatives in Advanced Materials Science

Thiophene derivatives are a class of heterocyclic organic compounds that have garnered immense interest in chemistry and materials science. acs.org The fundamental structure, a five-membered aromatic ring containing a sulfur atom, endows these compounds with unique electronic and optical properties. nih.gov This has made them pivotal in the creation of advanced materials. Thiophene-based polymers, such as polythiophene, are particularly significant for their electrical conductivity, making them suitable for applications in organic electronics. ethz.ch

The versatility of the thiophene ring allows for its functionalization, enabling the tuning of its properties for specific applications. Consequently, thiophene derivatives are integral components in a range of advanced technologies. They are extensively used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) due to their semiconducting nature. nih.govchemimpex.com Beyond electronics, their unique characteristics are harnessed in creating conductive polymers, sensors, and even in the pharmaceutical and agrochemical industries. smolecule.com The stability and tunable nature of thiophene-based materials continue to drive innovation across multiple scientific disciplines. ethz.ch

Role of Halogenated Thiophenes as Versatile Synthetic Precursors

Halogenated thiophenes, particularly those containing bromine or iodine, are exceptionally valuable as versatile precursors in organic synthesis. The presence of a halogen atom, such as bromine, on the thiophene ring provides a reactive site for various cross-coupling reactions. chemimpex.com This reactivity is crucial for the construction of more complex molecular architectures, including oligomers and polymers. jcu.edu.aujuniperpublishers.com

Synthetic methods like the Suzuki-Miyaura cross-coupling and Stille coupling reactions frequently employ halogenated thiophenes to form new carbon-carbon bonds. nih.govmdpi.comresearchgate.netresearchgate.net These reactions are fundamental in synthesizing conjugated polymers where specific linkages are required to achieve desired electronic and physical properties. For instance, 2,5-dibrominated thiophenes can be used to create regioregular polymers like poly(3-alkylthiophene)s (P3ATs), where the controlled head-to-tail coupling is essential for high charge carrier mobility. acs.orgntu.edu.tw The bromine atom acts as a leaving group, facilitating polymerization and enabling the synthesis of well-defined macromolecular structures for high-performance electronic devices.

Overview of 2-Bromo-5-(hexylthio)thiophene within Conjugated Systems Research

This compound is a specialized monomer designed for the synthesis of conjugated polymers, specifically poly(3-(hexylthio)thiophene). Within the landscape of conjugated systems research, this compound serves as a critical building block. Its structure is strategically designed with two key features: the bromine atom at the 2-position and the hexylthio (-S-C₆H₁₃) group at the 5-position.

The bromine atom provides the necessary reactivity for polymerization through various cross-coupling methods. It allows the monomer to connect with other molecules to form a long polymer chain. The hexylthio side chain, on the other hand, is incorporated to modulate the properties of the resulting polymer. The sulfur atom in the alkylthio side chain can engage in noncovalent interactions, which can influence the polymer's molecular packing and electronic properties. ntu.edu.tw Furthermore, the hexyl group enhances the solubility of the polymer in organic solvents, which is a crucial factor for solution-based processing and fabrication of thin-film devices.

While research has extensively covered polymers derived from similar structures like 2,5-dibromo-3-(alkylthio)thiophenes, the specific use of this compound is targeted toward creating polymers with potentially enhanced electronic performance and processability for applications in organic electronics. acs.orgntu.edu.tw

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-hexylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS2/c1-2-3-4-5-8-12-10-7-6-9(11)13-10/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPBYQMDFBJIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Hexylthio Thiophene

Strategies for Thiophene (B33073) Ring Functionalization

The functionalization of the thiophene ring is central to the synthesis of 2-Bromo-5-(hexylthio)thiophene. This involves two primary transformations: the introduction of a bromine atom and the attachment of the hexylthio group. The order and method of these steps define the synthetic route.

The bromination of thiophene and its derivatives occurs with high regioselectivity at the α-positions (2- and 5-positions), which are more susceptible to electrophilic attack than the β-positions.

One of the most common and effective reagents for this purpose is N-Bromosuccinimide (NBS). The reaction is typically carried out in a solvent like acetonitrile or a mixture of acetic acid and chloroform (B151607). When an unsubstituted thiophene is treated with one equivalent of NBS, it primarily yields 2-bromothiophene (B119243). The use of two equivalents leads to the formation of 2,5-dibromothiophene (B18171). This high degree of selectivity is crucial for controlling the substitution pattern on the thiophene ring.

Alternative bromination methods have also been developed to avoid the use of elemental bromine. One such industrial process involves the use of stoichiometric amounts of hydrobromic acid (HBr) and hydrogen peroxide (H2O2). This method can be controlled to produce either mono- or di-brominated thiophenes depending on the stoichiometry. For instance, reacting 3-hexylthiophene with HBr and H2O2 can yield 2,5-dibromo-3-hexylthiophene (B54134) with high purity and yield. Another technique involves a lithiation-bromination sequence, where a thiophene derivative is first treated with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to generate a lithiated intermediate, which is then quenched with elemental bromine to afford the bromo-substituted product with excellent regiocontrol.

| Reagent(s) | Typical Substrate | Typical Product | Key Conditions | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Thiophene or Substituted Thiophenes | 2-Bromo- or 2,5-Dibromothiophenes | Acetonitrile or CCl4, Room Temperature | nih.gov |

| Hydrobromic Acid (HBr) & Hydrogen Peroxide (H2O2) | 3-Alkylthiophenes | 2,5-Dibromo-3-alkylthiophene | Aqueous solution, -5 °C to 20 °C, solvent-free | nih.gov |

| n-BuLi then Br2 | 3-Alkylthiophenes | 2-Bromo-4-alkylthiophene | THF, -78 °C | researchgate.net |

The introduction of the hexylthio side chain is achieved through thiolation, which can be performed via several established methods in organic sulfur chemistry.

A primary method is the nucleophilic aromatic substitution (SNAr) of a brominated thiophene with a hexanethiolate salt. This typically involves reacting a precursor like 2,5-dibromothiophene with sodium hexanethiolate. The thiolate anion, a potent nucleophile, displaces one of the bromide ions on the thiophene ring to form the C-S bond. The reaction conditions, such as solvent and temperature, can be tuned to favor monosubstitution over disubstitution, thereby selectively producing this compound.

An alternative pathway involves a lithium-halogen exchange followed by quenching with an electrophilic sulfur reagent. For example, 2-bromothiophene can be treated with a strong base like n-BuLi at low temperature. This selectively deprotonates the most acidic proton at the 5-position, forming 2-bromo-5-lithiothiophene. This organolithium intermediate can then be reacted with dihexyl disulfide ((C₆H₁₃S)₂) to introduce the hexylthio group at the 5-position, yielding the target compound. Palladium-catalyzed C-S cross-coupling reactions also represent a powerful method for forming the required thioether linkage, coupling a bromothiophene with hexanethiol in the presence of a suitable palladium catalyst and base.

Multistep Synthesis Routes for Target Compound Construction

The synthesis of this compound is inherently a multistep process, requiring the sequential introduction of the two different functional groups onto the thiophene ring. The choice of pathway depends on the availability of starting materials and the desired control over regiochemistry.

Two principal sequential pathways can be envisioned for the construction of this compound.

Pathway A: Thiolation followed by Bromination In this route, the hexylthio group is introduced first. This would begin with a suitable thiophene precursor, which is converted to 2-(hexylthio)thiophene (B2913960). The hexylthio group is an activating, ortho-, para-director for electrophilic aromatic substitution. Therefore, subsequent bromination with a mild brominating agent like NBS would preferentially occur at the vacant 5-position (para to the sulfur atom of the thioether), leading directly to the final product, this compound.

Pathway B: Bromination followed by Thiolation This pathway begins with a pre-brominated thiophene. A common and highly effective precursor for this strategy is 2,5-dibromothiophene. This symmetrical molecule allows for a selective mono-functionalization. By carefully controlling the stoichiometry (i.e., using one equivalent of the nucleophile), one of the bromine atoms can be selectively substituted by sodium hexanethiolate. This type of selective functionalization is well-documented for similar systems, such as in palladium-catalyzed Suzuki cross-coupling reactions where 2,5-dibromothiophene is reacted with one equivalent of a boronic acid to form mono-arylated products. guidechem.com This monosubstitution yields this compound, leaving the second bromine atom available for potential further diversification.

| Pathway | Starting Material | Step 1 | Intermediate | Step 2 | Final Product |

|---|---|---|---|---|---|

| A | Thiophene | Thiolation | 2-(Hexylthio)thiophene | Bromination (NBS) | This compound |

| B | 2,5-Dibromothiophene | Selective Thiolation (1 eq. NaSC6H13) | (Product is formed) | N/A | This compound |

While direct one-pot synthesis of this compound is not prominently described, one-pot methodologies are highly effective for producing libraries of structurally related, highly substituted thiophene derivatives. ossila.comchemicalbook.com These approaches enhance synthetic efficiency by minimizing intermediate purification steps, saving time and resources.

One such strategy involves the treatment of 1,3-dicarbonyl compounds with carbon disulfide in the presence of a base, followed by the stepwise addition of different alkylating agents. ossila.com This sequence allows for the construction and subsequent functionalization of the thiophene ring in a single reaction vessel, leading to 2,3,4,5-tetrasubstituted thiophenes. ossila.com Although these methods yield more complex products, they highlight the advanced strategies available for creating diverse thiophene-based molecules, which could be adapted for thioether-containing derivatives.

Advanced Characterization Methodologies for Structural Elucidation

Spectroscopic Principles for Molecular Structure Determination

Spectroscopy is fundamental to understanding the atomic and molecular composition of 2-Bromo-5-(hexylthio)thiophene by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule. By measuring the absorption of radiofrequency waves by nuclei in a strong magnetic field, NMR provides detailed information about the connectivity and structure of the molecule.

In the ¹H NMR spectrum of this compound, the protons on the thiophene (B33073) ring typically appear as distinct signals in the aromatic region. The coupling between these protons provides information about their relative positions. The hexyl group exhibits a series of signals corresponding to the different methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group. The chemical shifts and splitting patterns are characteristic of the alkyl chain.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the thiophene ring, including the one bonded to bromine and the one bonded to the sulfur of the thioether, resonate at characteristic chemical shifts. The six carbon atoms of the hexyl group also give rise to separate signals, confirming the presence and structure of the alkyl chain.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~6.8-7.0 | d | Thiophene-H |

| ¹H | ~6.7-6.9 | d | Thiophene-H |

| ¹H | ~2.8 | t | S-CH₂- |

| ¹H | ~1.6 | p | S-CH₂-CH₂- |

| ¹H | ~1.2-1.4 | m | -(CH₂)₃- |

| ¹H | ~0.9 | t | -CH₃ |

| ¹³C | ~130 | s | Thiophene-C |

| ¹³C | ~128 | s | Thiophene-C |

| ¹³C | ~112 | s | Thiophene-C-Br |

| ¹³C | ~138 | s | Thiophene-C-S |

| ¹³C | ~38 | s | S-CH₂- |

| ¹³C | ~31 | s | -CH₂- |

| ¹³C | ~29 | s | -CH₂- |

| ¹³C | ~28 | s | -CH₂- |

| ¹³C | ~22 | s | -CH₂- |

| ¹³C | ~14 | s | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d = doublet, t = triplet, p = pentet, m = multiplet, s = singlet.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser.

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the thiophene ring and the hexyl group, C-S stretching of the thioether linkage, and C-Br stretching. The C=C stretching vibrations of the thiophene ring also give rise to distinct peaks.

Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. The C-S and C-Br bonds would be expected to produce notable signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. For this compound, the thiophene ring is the primary chromophore. The absorption maximum (λmax) is indicative of the π-π* electronic transitions within the conjugated system. The presence of the sulfur atom and the bromine atom can influence the energy of these transitions and thus the position of the absorption bands.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Common fragmentation pathways would likely involve the loss of the hexyl group, the bromine atom, or cleavage of the thioether bond, leading to the formation of characteristic fragment ions. This fragmentation pattern serves as a fingerprint for the molecule's structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ⁸¹Br |

| [M - C₆H₁₃]⁺ | Loss of the hexyl group |

| [M - Br]⁺ | Loss of the bromine atom |

| [C₄H₂S-S-C₆H₁₃]⁺ | Thienylthio-hexyl cation |

Diffraction Techniques for Crystalline Analysis (e.g., X-ray Diffraction)

X-ray diffraction (XRD) is the primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of sufficient quality, single-crystal XRD can provide definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would reveal the planarity of the thiophene ring, the conformation of the hexyl chain, and how the molecules pack together in the crystal lattice. For polycrystalline powders, powder XRD (PXRD) can be used to identify the crystalline phase and assess its purity.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for the analysis of this compound. In GC, the compound is vaporized and passed through a column, separating it from any volatile impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. In HPLC, the compound is dissolved in a solvent and pumped through a column under high pressure. The separation is based on the compound's interaction with the stationary phase in the column. By using a suitable detector, such as a UV-Vis detector, the purity of the sample can be determined by the presence of a single major peak.

Electrochemical Characterization Principles (e.g., Redox Behavior)

The electrochemical properties of this compound are crucial for understanding its potential applications in organic electronics, particularly as a monomer for conductive polymers. The redox behavior, which involves the ability of the compound to be oxidized and reduced, is primarily investigated using electrochemical techniques such as cyclic voltammetry (CV).

Cyclic voltammetry is a powerful and standard method used to study the redox processes of thiophene derivatives. beilstein-journals.org In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly cycled potential sweep between two or more set values. The resulting current is measured as a function of the applied potential, providing information on the oxidation and reduction potentials of the molecule.

For thiophene-based monomers like this compound, the first step in electrochemical polymerization is the one-electron oxidation of the monomer to form a radical cation. The stability and reactivity of this radical cation are key to successful polymerization. The presence of the electron-donating hexylthio (–S-C₆H₁₃) group at the 5-position of the thiophene ring increases the electron density of the aromatic system. This enhanced electron density is expected to lower the oxidation potential of the monomer compared to unsubstituted thiophene, making it easier to oxidize. tandfonline.com Conversely, the electron-withdrawing bromine atom at the 2-position can slightly increase the oxidation potential.

The oxidation potential is a critical parameter that can be determined from the onset of the oxidation peak in the cyclic voltammogram. For similar 3,3'-dialkylsulfanyl-2,2'-bithiophenes, monomer oxidation potentials have been observed around 1.10 V. acs.org The redox process for polymers derived from such monomers is often reversible, a desirable characteristic for applications in electrochromic devices and sensors. This reversible process is known as p-doping (oxidation) and de-doping (reduction).

From the onset of the oxidation and reduction peaks in a cyclic voltammogram, it is possible to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound. These energy levels are fundamental to determining the suitability of the material for use in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). For a related compound, a 2-bromo-5-butylthiophene (B190026) derivative, cyclic voltammetry revealed HOMO/LUMO levels of approximately -5.2 eV and -2.8 eV, respectively, which are suitable for hole-transport layers in organic light-emitting diodes (OLEDs). It is anticipated that this compound would exhibit HOMO and LUMO levels in a similar range, making it a promising candidate for various organic electronic applications.

The electrochemical behavior of polymers formed from this compound is also of significant interest. For instance, poly(3-hexylthiophene) (P3HT), a well-studied polymer, demonstrates reversible oxidation and reduction processes, and its oxidation potential is influenced by factors such as molecular weight and crystallinity. ethz.ch It is expected that polymers derived from this compound would also exhibit this characteristic redox activity, which is essential for their function as conductive materials.

Polymerization and Oligomerization Studies of 2 Bromo 5 Hexylthio Thiophene

Homopolymerization Pathways and Reaction Kinetics

The creation of homopolymers from 2-bromo-5-(hexylthio)thiophene involves the repetitive linking of this single monomer unit. The methods employed for this process are crucial in determining the structure and properties of the resulting polymer chain.

Regioselective Polymerization Methods (e.g., Grignard Metathesis Polymerization)

Grignard Metathesis (GRIM) polymerization is a powerful technique for synthesizing regioregular polythiophenes, which are polymers with a highly ordered head-to-tail arrangement of the monomer units. This structural regularity is crucial for achieving desirable electronic properties. core.ac.ukresearchgate.net The GRIM method typically involves the treatment of a dihalothiophene monomer with a Grignard reagent to form a thiophene (B33073) Grignard species, which is then polymerized using a nickel catalyst. researchgate.net

In the context of this compound, a modified GRIM protocol can be employed. smolecule.com For the related poly(3-alkylthio)thiophenes, McCullough and Rieke developed methods that lead to highly regioregular, head-to-tail coupled polymers. core.ac.uknih.gov The McCullough method involves the regioselective metalation of a 2-bromo-3-alkylthiophene at the 5-position, followed by polymerization. pkusz.edu.cn The Rieke method utilizes highly reactive Rieke zinc to regioselectively form a zinc-based organometallic intermediate from a 2,5-dibromo-3-alkylthiophene, which is then polymerized. nih.govacs.org These methods can achieve head-to-tail linkage percentages as high as 90-100%. pkusz.edu.cnacs.org

The choice of catalyst is critical in GRIM polymerization. Nickel-based catalysts, such as Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), are commonly used and have been shown to produce regioregular poly(3-hexylthiophene) with controlled molecular weights and low polydispersity, indicative of a living polymerization mechanism. rsc.orgresearchgate.net In contrast, palladium-based catalysts tend to result in a step-growth mechanism and lower regioregularity. rsc.org

The reaction kinetics of GRIM polymerization often exhibit characteristics of a chain-growth mechanism. core.ac.ukrsc.org Studies on similar monomers have shown that the molecular weight of the resulting polymer is a function of the monomer-to-initiator molar ratio, allowing for the synthesis of polymers with predetermined molecular weights. core.ac.uk

Table 1: Comparison of Catalysts in Grignard Metathesis Polymerization of 3-Hexylthiophene

| Catalyst System | Polymerization Mechanism | Regioregularity (% HT) | Molecular Weight Control | Polydispersity |

| Nickel-based (e.g., Ni(dppp)Cl2) | Chain-growth | >95% | Good | Low (1.2-1.5) |

| Palladium-based | Step-growth | <80% | Poor | High |

| Platinum-based | - | - | Very low MW products | - |

This table is based on findings from the polymerization of 2,5-dibromo-3-hexylthiophene (B54134) and provides a general comparison of catalyst performance in GRIM polymerization. rsc.org

Oxidative Polymerization Techniques

Oxidative polymerization is another common method for synthesizing polythiophenes. This technique typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl3), to couple the monomer units. tue.nl While this method can be effective for producing high molecular weight polymers, it often leads to polymers with lower regioregularity compared to GRIM methods. core.ac.uk The resulting defects in the polymer chain, such as head-to-head and tail-to-tail couplings, can disrupt the π-conjugation and negatively impact the material's electronic properties. nih.gov

For poly[3-(alkylthio)thiophene]s, oxidative polymerization has been reported, but it can result in polymers with limited molecular weight. tue.nl The reaction mechanism involves the oxidation of the thiophene monomer to a radical cation, which then couples with other radical cations or neutral monomers. tue.nl

Copolymerization Strategies with Complementary Monomers

Copolymerization involves the polymerization of two or more different monomers. This approach allows for the fine-tuning of the resulting polymer's properties by combining the characteristics of the individual monomers.

Design Principles for Donor-Acceptor Conjugated Polymers

A key strategy in the design of high-performance organic electronic materials is the creation of donor-acceptor (D-A) conjugated polymers. researchgate.netnih.gov In these polymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. researchgate.net This architecture leads to a reduced bandgap due to the intramolecular charge transfer between the donor and acceptor moieties. researchgate.netbeilstein-journals.org

Thiophene derivatives, such as this compound, are excellent electron donors. researchgate.netbeilstein-journals.org They can be copolymerized with various electron-accepting monomers to create D-A copolymers. Common acceptor units include benzothiadiazole (BT), diketopyrrolopyrrole (DPP), and thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD). researchgate.netscispace.com The selection of the donor and acceptor units, as well as the nature of the linkage between them, significantly influences the optical and electronic properties of the resulting copolymer. nih.govrsc.org

For instance, copolymers of thiophene and benzothiadiazole have shown distinctive optoelectronic properties, with the bandgap being tunable by varying the ratio of donor to acceptor units. researchgate.net

Control of Polymer Architecture and Regioregularity in Chain Growth

The control of polymer architecture, including regioregularity, is paramount in achieving desired material properties. In the context of copolymerization, maintaining a regular, alternating structure of donor and acceptor units is crucial. Cross-coupling reactions, such as Suzuki and Stille couplings, are widely used for the synthesis of D-A copolymers and offer good control over the polymer architecture. scispace.combeilstein-journals.org

GRIM polymerization can also be extended to the synthesis of block copolymers by the sequential addition of different monomers. core.ac.uk This "living" nature of the polymerization allows for the creation of well-defined block structures. core.ac.uk

Influence of Polymerization Conditions on Resultant Material Characteristics

The conditions under which polymerization is carried out have a profound impact on the characteristics of the final polymer. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

For GRIM polymerization, the catalyst plays a central role in determining the polymerization mechanism and regioregularity, as previously discussed. rsc.org The solvent can also influence the reaction. For instance, in the lithiation of thiophene derivatives, the solvent polarity can affect the regioselectivity. smolecule.com

The reaction temperature can affect the molecular weight and regioregularity of the resulting polymer. In some cases, an increase in polymerization temperature can lead to higher molecular weight but at the cost of reduced regioregularity and increased polydispersity. ntu.edu.tw

The nature of the side chains on the thiophene monomer also influences the properties of the resulting polymer. The hexylthio group in this compound can affect the solubility and self-assembly properties of the polymer. The sulfur atom in the alkylthio side chain can have specific interactions that influence the packing of the polymer chains in the solid state. ntu.edu.tw

Table 2: Influence of Polymerization Conditions on Poly(3-hexylthio)thiophene Properties

| Parameter | Effect on Molecular Weight (Mn) | Effect on Regioregularity (R.R.) | Effect on Polydispersity (ĐM) |

| Increasing Temperature | Increases | Decreases | Increases |

| Catalyst Choice | Varies (Ni > Pd) | Varies (Ni > Pd) | Varies (Ni < Pd) |

| Monomer/Initiator Ratio | Increases with ratio | Generally high with Ni catalysts | Generally low with Ni catalysts |

This table summarizes general trends observed in the polymerization of related 3-alkylthio-thiophenes. core.ac.ukrsc.orgntu.edu.tw

Theoretical and Computational Investigations of 2 Bromo 5 Hexylthio Thiophene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of thiophene (B33073) derivatives. nih.govniscpr.res.in DFT has become a widely used method for simulating energy surfaces in molecules due to its balance of accuracy and computational cost. niscpr.res.innih.gov For molecules like 2-Bromo-5-(hexylthio)thiophene, DFT calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies. nih.govmdpi.com These calculations are typically performed using a basis set, such as 6-31G(d,p) or 6-311+G(d,p), which describes the atomic orbitals of the system. nih.govnih.gov The choice of functional, like B3LYP, influences the accuracy of the results. nih.govnih.gov The electronic properties of thiophene derivatives are of particular interest due to their applications in organic electronics. dergipark.org.tr The presence of substituents like the bromo, and hexylthio groups can significantly impact the electronic characteristics of the thiophene ring. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic excitability and chemical reactivity. mdpi.comresearchgate.netresearchgate.net A smaller gap generally indicates a molecule that is more easily excited and more reactive. mdpi.com

For this compound, the HOMO is expected to have significant electron density on the thiophene ring and the sulfur atom of the hexylthio group, reflecting the electron-donating nature of the alkylthio substituent. The LUMO, conversely, would likely be distributed across the thiophene ring, with some contribution from the bromine atom, which acts as an electron-withdrawing group. The HOMO-LUMO gap is a key factor in determining the potential of this molecule as a building block for organic semiconductors.

Table 1: Calculated Frontier Molecular Orbital Energies for Thiophene Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-chloro-5-(4-methylphenyl) thiophene | B3LYP/6-31G(d,p) | -6.01 | -1.52 | 4.49 |

| 2-chloro-5-(3,5-dimethylphenyl) thiophene | B3LYP/6-31G(d,p) | -6.11 | -1.52 | 4.59 |

| 2,5-bis(4-methylphenyl) thiophene | B3LYP/6-31G(d,p) | -5.58 | -1.62 | 3.96 |

This table presents data for related thiophene compounds to illustrate typical values obtained from DFT calculations. The exact values for this compound would require specific calculations. nih.gov

The distribution of electron density within a molecule is fundamental to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps are often generated from DFT calculations to visualize the charge distribution on the molecular surface. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the sulfur atom of the thiophene ring and the sulfur of the hexylthio group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms of the hexyl chain will exhibit positive potential. The bromine atom, being highly electronegative, will also create a region of negative potential, while the adjacent carbon atom on the thiophene ring will be a site of positive potential, making it a likely target for nucleophilic attack. This information is crucial for predicting how the monomer will behave in polymerization reactions and other chemical transformations.

Molecular Dynamics Simulations for Polymer Morphology and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems, such as polymers in the solid state. rsc.org MD simulations can provide insights into the morphology, chain packing, and intermolecular interactions of polymers derived from this compound, which are critical for properties like charge transport in organic electronic devices. rsc.orgpolimi.it

For poly(3-hexylthiophene) (P3HT), a closely related polymer, MD simulations have been used to study its polymorphism and thermal behavior. polimi.it These simulations can model how the hexyl side chains influence the packing of the polymer backbones, leading to either crystalline or amorphous domains. rsc.orgnih.gov The simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. tue.nl By simulating the polymer at different temperatures, researchers can study phase transitions and the stability of different conformations. nih.govtue.nl For polymers of this compound, MD simulations would be crucial for understanding how the position and nature of the hexylthio side chain affect the resulting polymer morphology and, consequently, its electronic properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. asianpubs.org In a QSPR study, mathematical models are developed that correlate molecular descriptors (numerical representations of molecular structure) with a specific property of interest. asianpubs.org

For derivatives of this compound, QSPR could be employed to predict various material attributes of the resulting polymers, such as their solubility, thermal stability, or even electronic properties like the band gap. The process would involve calculating a range of descriptors for a series of related thiophene-based molecules and then using statistical methods, like multiple linear regression, to build a predictive model. asianpubs.org This approach can accelerate the materials discovery process by allowing for the virtual screening of large numbers of potential candidate molecules before undertaking their synthesis and characterization.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions. rsc.org For the synthesis of polymers from this compound, which typically involves transition metal-catalyzed cross-coupling reactions, computational studies can elucidate the reaction pathways and intermediates. rsc.orgnih.gov

For instance, in Suzuki or Stille coupling reactions, which are commonly used to polymerize halothiophenes, DFT calculations can be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov These studies can help to understand the role of the catalyst, ligands, and reaction conditions on the efficiency and selectivity of the polymerization. rsc.org By understanding the reaction mechanism at a molecular level, it is possible to optimize the reaction conditions to produce polymers with desired properties, such as high molecular weight and regioregularity.

Applications of 2 Bromo 5 Hexylthio Thiophene Derived Materials in Organic Electronics

Fundamental Principles in Organic Photovoltaic Device Architecture

Organic photovoltaic (OPV) devices, or organic solar cells, convert light energy into electrical energy through the photovoltaic effect in an organic semiconductor active layer. The fundamental process involves several key steps: light absorption, exciton (B1674681) generation, exciton diffusion, charge separation, and charge transport and collection. The architecture of an OPV device is designed to optimize each of these steps to achieve high power conversion efficiency (PCE).

A common and effective architecture for OPVs is the bulk heterojunction (BHJ) design. In a BHJ solar cell, the active layer consists of an interpenetrating network of an electron-donating material and an electron-accepting material. This structure creates a large interfacial area between the donor and acceptor, which is crucial for efficient charge separation. When the active layer absorbs photons, it generates excitons (bound electron-hole pairs). These excitons must diffuse to a donor-acceptor interface to be separated into free charge carriers—electrons and holes. The separated electrons are then transported through the acceptor material to the cathode, while the holes are transported through the donor material to the anode, generating a photocurrent.

Polymers derived from 2-Bromo-5-(hexylthio)thiophene can function as the electron donor material in the active layer of BHJ solar cells. The hexylthio side chain enhances the solubility of the resulting polymer, which is advantageous for solution-based processing techniques commonly used in the fabrication of organic solar cells. Furthermore, the sulfur atom in the thioether linkage can promote intermolecular interactions, potentially influencing the molecular packing and charge transport properties of the polymer.

For instance, a study comparing a novel donor copolymer, TTT-co-P3HT, synthesized from tetrathienylthiophene and 2,5-di(tributylstannyl)-3-hexylthiophene (derived from 2,5-dibromo-3-hexylthiophene), with the widely studied poly(3-hexylthiophene) (P3HT) provides insight into the performance of such materials. mdpi.com The photovoltaic parameters for devices fabricated with these polymers are summarized in the table below.

| Polymer | VOC (V) | JSC (mA/cm2) | FF (%) | PCE (%) |

|---|---|---|---|---|

| TTT-co-P3HT | 0.41 | 1.27 | 26.78 | 0.14 |

| P3HT | 0.46 | 7.91 | 31.64 | 1.15 |

The device containing P3HT as the donor material exhibited superior performance in all key metrics. mdpi.com This was attributed to more efficient electron/hole pair separation, as confirmed by photoluminescence studies, and a lower band-gap compared to the TTT-co-P3HT copolymer. mdpi.com

Organic Field-Effect Transistor (OFET) Active Layer Design Concepts

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, serving as switches and amplifiers in circuits for applications such as flexible displays and sensors. An OFET typically consists of a semiconductor layer, a gate electrode, a dielectric layer, and source and drain electrodes. The performance of an OFET is largely determined by the properties of the organic semiconductor active layer, particularly its charge carrier mobility.

The design of the active layer in an OFET focuses on optimizing the transport of charge carriers. This is influenced by several factors, including the molecular structure of the semiconductor, its ability to self-assemble into well-ordered structures, and the morphology of the thin film. For polymeric semiconductors, the regioregularity of the polymer chain and the nature of the side chains play a crucial role in determining the solid-state packing and, consequently, the charge transport characteristics.

Polymers synthesized from this compound, such as poly(3-(hexylthio)thiophene) (P3HTT), are of interest for OFET applications. The introduction of an alkylthio side chain, as opposed to an alkyl side chain, can influence the electronic properties and molecular packing of the polythiophene backbone. The sulfur atom in the thioether linkage can lead to stronger noncovalent interactions, which may promote a more compact molecular packing and facilitate intermolecular charge hopping.

A study on poly[(3-alkylthio)thiophene]s (P3ATTs) investigated the effect of alkylthio side chains on the properties of polythiophenes for OFET applications. ntu.edu.twnih.gov The research compared P3ATTs with their alkyl-substituted counterparts, poly(3-alkylthiophene)s (P3ATs). It was found that P3ATTs with linear alkylthio side chains, such as P3HTT, exhibited a greater tendency for aggregation and more compact molecular packing, as indicated by red-shifted absorption spectra and a shorter π-π stacking distance. nih.gov

However, the charge carrier mobility of these initial P3ATTs was lower than that of their P3AT analogues. This was attributed to a lower regioregularity in the synthesized polymers. nih.gov To address this, a branched 2-ethylhexylthio side chain was introduced to create poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), which exhibited enhanced crystallinity and a charge mobility that was three times higher than its alkyl-substituted counterpart, poly(2-ethylhexylthiophene) (P3EHT). nih.gov This demonstrates that with careful molecular design to ensure high regioregularity, the incorporation of alkylthio side chains derived from precursors like this compound can be a promising strategy for developing high-performance OFETs.

| Polymer | Regioregularity (%) | Hole Mobility (cm2V-1s-1) |

|---|---|---|

| P3HTT | 76-78 | Lower than P3HT |

| P3EHTT | 99 | Up to 3x higher than P3EHT |

Electrochromic Systems and Mechanism of Color Modulation

Electrochromic materials are capable of changing their optical properties, such as color and transparency, in response to an applied electrical potential. This phenomenon, known as electrochromism, arises from electrochemical oxidation and reduction (redox) reactions within the material. Electrochromic systems are being developed for a range of applications, including smart windows, displays, and mirrors.

Conducting polymers, particularly those based on thiophene (B33073), are a prominent class of organic electrochromic materials. The mechanism of color modulation in these polymers is based on the changes in their electronic structure upon doping and de-doping. In its neutral state, a conjugated polymer has a specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which determines its color.

When an electrical potential is applied, the polymer undergoes oxidation (p-doping) or reduction (n-doping). During oxidation, electrons are removed from the polymer backbone, leading to the formation of polarons and bipolarons. These new electronic states are located within the original HOMO-LUMO gap, allowing for new electronic transitions at lower energies. This change in the electronic structure results in a change in the absorption spectrum of the material, and thus a visible color change. The process is reversible, and the material can be returned to its original color by applying a potential of the opposite polarity.

Polymers derived from this compound are expected to exhibit electrochromic behavior characteristic of polythiophene derivatives. The hexylthio side chain would primarily serve to enhance solubility and processability, allowing for the formation of uniform thin films, which are essential for high-performance electrochromic devices.

The performance of an electrochromic device is evaluated based on several parameters, including the optical contrast (the difference in transmittance between the colored and bleached states), the switching speed (the time taken to change from one state to another), and the coloration efficiency (the change in optical density per unit of charge injected).

For example, a study on electrochromic polymers based on a thieno[3,2-b]thiophene (B52689) core demonstrated high optical contrast and fast switching times. rsc.org One of the polymers, P1, exhibited an optical contrast of 71% in the visible region, with a coloring time of 1.10 seconds and a bleaching time of 1.80 seconds. rsc.org While this study does not directly use this compound, the results for similar thiophene-based polymers provide a good indication of the potential performance of materials derived from it.

| Parameter | Performance Metric |

|---|---|

| Optical Contrast | 71% |

| Coloring Time | 1.10 s |

| Bleaching Time | 1.80 s |

Sensor Technologies Based on Material Response Mechanisms

The unique electronic and optical properties of conducting polymers make them highly suitable for use in chemical and biological sensors. These sensors operate on the principle that the interaction of an analyte with the polymer film causes a measurable change in the polymer's physical properties, such as its electrical conductivity, color, or fluorescence.

For sensors based on conducting polymers like polythiophene derivatives, the primary response mechanism often involves a change in the doping state of the polymer upon exposure to an analyte. In its conducting (doped) state, the polymer has a high concentration of charge carriers. When the polymer interacts with an analyte, this can lead to a change in the doping level through a redox reaction or other chemical interactions. This change in doping level alters the conductivity of the polymer film, which can be measured as a change in resistance or current.

Polymers derived from this compound, such as poly(3-hexylthiophene) (P3HT) which has a similar structure, have been investigated for various sensing applications. For instance, P3HT has been used in gas sensors for the detection of analytes like hydrazine (B178648), nitrogen dioxide (NO2), ammonia (B1221849) (NH3), carbon monoxide (CO), and ethanol. researchgate.netcnr.it In the case of a hydrazine sensor, the interaction between the reducing hydrazine gas and the p-type doped P3HT leads to a significant increase in the resistance of the polymer film, enabling the detection of hydrazine at concentrations from parts-per-billion (ppb) to parts-per-million (ppm). researchgate.net

Furthermore, thiophene-based materials are also used in fluorescent and colorimetric chemosensors. nih.govnih.govresearchgate.net In these sensors, the binding of an analyte to a receptor unit attached to the thiophene-based fluorophore can lead to a change in the fluorescence intensity or color of the material. nih.govnih.govresearchgate.net This optical response provides a highly sensitive method for analyte detection. The design of such sensors involves the careful selection of a receptor that can selectively bind to the target analyte and effectively modulate the photophysical properties of the thiophene-based signaling unit. nih.govnih.govresearchgate.net

| Sensor Type | Target Analytes | Response Mechanism |

|---|---|---|

| Chemiresistive Gas Sensor | Hydrazine, NO2, NH3, CO, Ethanol | Change in electrical resistance upon analyte interaction |

| Fluorescent/Colorimetric Chemosensor | Metal ions, anions | Change in fluorescence or color upon analyte binding |

Structure Property Relationships in 2 Bromo 5 Hexylthio Thiophene Based Materials

Impact of Molecular Structure on Electronic Band Alignment

The electronic band alignment, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is a critical parameter that governs charge injection, charge transport, and the open-circuit voltage in photovoltaic devices. In materials based on 2-Bromo-5-(hexylthio)thiophene, the molecular structure can be tuned to control these energy levels.

The introduction of a sulfur atom in the side chain (alkylthio) as opposed to a simple alkyl chain can significantly influence the electronic properties. The sulfur atom's lone pairs of electrons can interact with the thiophene (B33073) ring's π-system, which can raise the HOMO level. This effect is crucial for tuning the energy levels to match those of other materials in a device, such as electrodes or acceptor molecules. For instance, modifying a porphyrin-based small molecule by replacing an alkyl chain with an alkylthio chain at the thiophene unit was shown to improve device performance, partly due to the altered energy levels. nih.gov

| Compound/Polymer Class | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Key Structural Feature |

|---|---|---|---|

| Poly(3-alkylthiophene)s (e.g., P3HT) | ~ -4.9 to -5.2 | ~ -2.9 to -3.2 | Simple alkyl side chain |

| Thiophene derivatives with electron-withdrawing groups | Lower (more negative) | Lower (more negative) | Presence of groups like halogens or esters rsc.org |

| Thiophene derivatives with electron-donating groups | Higher (less negative) | Higher (less negative) | Presence of groups like alkylthio nih.gov |

| Donor-Acceptor Copolymers | Variable, tuned by donor/acceptor strength | Variable, tuned by donor/acceptor strength | Alternating electron-rich and electron-poor units rsc.org |

Influence of Alkyl Side Chain Engineering on Material Morphology and Packing

The hexylthio side chain in this compound is not merely for ensuring solubility; it plays a pivotal role in directing the self-assembly and solid-state packing of the resulting materials. The length, branching, and atomic composition of side chains dictate the intermolecular spacing and morphology of thin films, which in turn strongly affect charge transport. rsc.orgresearchgate.netnih.gov

In polymers like poly(3-hexylthiophene) (P3HT), the hexyl side chains facilitate the formation of a layered structure where the conjugated backbones are separated by the insulating alkyl chains. researchgate.net The introduction of a sulfur atom in the side chain (hexylthio) can alter the intermolecular interactions. The S-atom can lead to different packing motifs and potentially stronger interchain interactions compared to a simple alkyl chain, influencing both the π-π stacking distance (the distance between conjugated backbones) and the lamellar spacing distance. nih.gov

For example, studies on various conjugated polymers have shown that even minor changes to the side chains can significantly impact film morphology and crystallinity. nih.govmdpi.com The choice of solvent and processing conditions during film formation can further modify the final morphology, leading to either "edge-on" or "face-on" orientations of the polymer backbones relative to the substrate. mdpi.comnih.gov An edge-on orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for high charge carrier mobility in transistor applications. stanford.edu

| Side Chain Feature | Impact on Morphology | Effect on Packing |

|---|---|---|

| Linear Alkyl Chains (e.g., hexyl) | Promotes lamellar stacking and crystallinity researchgate.net | Defines inter-chain distance, enables π-π stacking stanford.edu |

| Branched Alkyl Chains | Can disrupt packing and reduce crystallinity, but improve solubility nih.gov | Increases inter-chain distance, may hinder close π-π stacking |

| Introduction of Heteroatoms (e.g., Sulfur in alkylthio) | Can alter intermolecular forces and improve molecular ordering nih.gov | May lead to closer π-π stacking and modified lamellar spacing nih.gov |

| Side Chain Length | Longer chains increase solubility but can increase lamellar spacing, potentially reducing inter-chain charge hopping acs.org | Affects the balance between solubility and close packing acs.org |

Effect of Halogenation on Conjugation and Charge Transport Characteristics

The bromine atom at the 2-position of the thiophene ring is a key feature of the monomer. Halogenation, and specifically bromination, has several important effects on the resulting conjugated materials.

First, the bromine atom is an electron-withdrawing group. This influences the electronic structure of the thiophene ring, lowering both the HOMO and LUMO energy levels. rsc.org This can enhance the material's stability in air by making it less susceptible to oxidation.

Second, the C-Br bond is a reactive site that is crucial for polymerization, particularly in catalyst transfer polycondensation methods like Kumada and Stille couplings. researchgate.netrsc.org The type of halogen (Cl, Br, or I) on the monomer can significantly affect the polymerization kinetics and the control over the final polymer's molecular weight and structure. researchgate.netrsc.org Brominated monomers are often found to provide a good balance of reactivity and control, leading to controlled polymerization. rsc.org

Third, the presence of a halogen can influence intermolecular interactions. While the primary effect is electronic, the size and polarizability of the bromine atom can subtly affect how polymer chains pack in the solid state. Some studies suggest that bromine atoms can participate in halogen bonding, which could provide an additional handle for controlling supramolecular assembly. The aromaticity of the thiophene ring can enhance the binding of bromine during modification processes. nih.gov

Regioregularity and its Role in Material Self-Assembly and Performance

For polymers synthesized from asymmetric monomers like this compound, regioregularity is arguably one of the most critical structural parameters. It describes the specific orientation of monomer units along the polymer chain. The three possible couplings are Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).

A high degree of regioregularity, predominantly HT coupling, results in a polymer with fewer steric hindrances between adjacent side chains. nih.gov This allows the polymer backbone to adopt a more planar conformation, which is essential for extended π-conjugation. rsc.orgcgu.edu.tw This planarity, in turn, facilitates strong intermolecular π-π stacking, leading to the self-assembly of polymer chains into ordered, crystalline domains. acs.orgacs.org These crystalline regions act as efficient pathways for charge transport.

In contrast, regiorandom polymers, which contain a mixture of HT, HH, and TT couplings, have twisted backbones due to steric clashes between the side chains. This twisting disrupts π-conjugation, hinders close packing, and results in a more amorphous morphology with significantly lower charge carrier mobility. rsc.orgnih.gov Studies on poly(3-hexylthiophene) have conclusively shown that increasing the regioregularity from ~86% to >96% can increase charge carrier mobility by orders of magnitude. acs.orgacs.org Even small changes in regioregularity, for instance from 96% to 99%, can lead to a notable improvement in charge transport characteristics. acs.org

| Property | High Regioregularity (>95% HT) | Low Regioregularity (<90% HT) | Reference |

|---|---|---|---|

| Backbone Conformation | Planar | Twisted | rsc.org |

| π-Conjugation | Extended | Interrupted | nih.gov |

| Self-Assembly | Forms ordered, crystalline domains (nanofibers) | Amorphous, disordered structure | acs.org |

| π-π Stacking | Strong and efficient | Weak and inefficient | acs.org |

| Charge Carrier Mobility | High (e.g., >10⁻³ cm²/Vs) | Low (e.g., <10⁻⁵ cm²/Vs) | acs.org |

Intermolecular Interactions and Film Formation Properties

The conversion of a soluble polymer into a solid-state thin film is a critical step where intermolecular forces drive the formation of the final, electronically active morphology. For materials derived from this compound, the primary intermolecular interaction responsible for ordered structures is π-π stacking. nih.gov This is the attractive, noncovalent interaction between the electron clouds of adjacent conjugated polymer backbones.

Effective π-π stacking requires a high degree of regioregularity to ensure the polymer chains are planar and can approach each other closely. rsc.org The hexylthio side chains then mediate the lamellar stacking, organizing the layers of π-stacked backbones. rsc.orgresearchgate.net The interplay between these interactions leads to the formation of semi-crystalline films, which are composed of ordered crystalline domains embedded within a more amorphous matrix. Charge transport is significantly more efficient within the ordered domains. stanford.edu

The process of film formation itself has a profound impact on these interactions. The choice of solvent and the rate of solvent evaporation can control the degree of crystallinity. nih.govstanford.edu Using higher-boiling-point solvents or slower drying techniques allows the polymer chains more time to organize into their thermodynamically favorable, ordered structures, often resulting in higher crystallinity and improved device performance. stanford.edu In some cases, polymers can show a tendency to aggregate even in solution, which can be detected by techniques like NMR and UV-vis spectroscopy, indicating a strong propensity for π-stacking. acs.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiophene (B33073) derivatives has been a subject of extensive research, with numerous methods being developed and refined over the years. benthamdirect.com Future research concerning 2-Bromo-5-(hexylthio)thiophene will likely focus on creating more efficient, economical, and environmentally friendly synthetic pathways.

Key areas of development include:

Green Chemistry Approaches : There is a growing emphasis on minimizing the environmental impact of chemical synthesis. Future methodologies will likely explore metal-free catalytic systems to avoid metal toxicity and reduce waste. nih.gov This includes the use of elemental sulfur or potassium sulfide (B99878) as sulfur sources in controlled reaction conditions. nih.gov

One-Pot and Multicomponent Reactions (MCRs) : To enhance efficiency and reduce the number of synthetic steps, one-pot synthesis of complex thiophene derivatives is a significant area of interest. nih.gov Adapting MCRs, such as modifications of the Gewald reaction, could allow for the direct construction of highly substituted thiophene cores related to this compound from simple starting materials. benthamdirect.comnih.gov

Advanced Catalytic Systems : While metal-free approaches are ideal, research into more efficient metal-catalyzed reactions continues. This includes the use of palladium, copper, and rhodium catalysts for regioselective synthesis, allowing for precise control over the substitution patterns on the thiophene ring. nih.govresearchgate.net For instance, palladium-catalyzed Suzuki cross-coupling reactions are a proven method for creating C-C bonds on thiophene rings and could be further optimized for precursors like this compound. researchgate.net

| Methodology | Description | Potential Advantages |

|---|---|---|

| Green Synthesis | Utilizes environmentally benign reagents and solvents, and metal-free catalysts. nih.gov | Reduced toxicity, less waste, improved sustainability. |

| One-Pot Synthesis / MCRs | Combines multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Increased efficiency, reduced solvent use, time and cost savings. nih.gov |

| Advanced Catalysis | Development of highly active and selective catalysts (e.g., Pd, Cu) for cross-coupling reactions. nih.govresearchgate.net | High yields, regioselective functionalization, and tolerance of diverse functional groups. researchgate.net |

Exploration of Advanced Material Architectures and Nanoscale Assemblies

The performance of organic electronic devices is critically dependent on the molecular organization and morphology of the active materials at the nanoscale. Future research will explore how to control the self-assembly of polymers and oligomers derived from this compound to create highly ordered structures.

Emerging avenues include:

Supramolecular Assembly : The noncovalent interactions between thiophene-based molecules can be harnessed to drive their spontaneous assembly into hierarchical structures like microfibers. researchgate.net The hexylthio side chain of this compound can be systematically modified to tune these interactions, thereby controlling the packing and morphology of the resulting materials.

Nanostructured Materials : The development of one-dimensional (1D) nanostructures from thiophene-based materials is a promising area. acs.org Research into pseudomorphic transformations, where a pre-formed nanostructure undergoes a chemical change while retaining its shape, could lead to the creation of novel organic heterojunctions with tailored electronic properties. acs.org

Integration into Multifunctional and Hybrid Organic Electronic Systems

Thiophene-based materials are fundamental components in a variety of organic electronic devices due to their excellent charge transport properties. nbinno.comnih.gov Derivatives of this compound are expected to be integrated into increasingly complex and multifunctional systems.

Future applications may include:

Organic Photovoltaics (OPVs) : Thiophene derivatives are widely used as electron-donor materials in OPV active layers. nbinno.com By functionalizing this compound, new donor-acceptor polymers can be created with tailored energy levels to maximize light absorption and conversion efficiency. mdpi.com

Organic Field-Effect Transistors (OFETs) : The performance of OFETs relies on the efficient transport of charge carriers through the semiconductor layer. nih.gov The hexylthio group can improve solubility for solution-based processing, while the thiophene backbone provides the necessary π-conjugation for high charge carrier mobility. nbinno.com

Hybrid Electronic Systems : There is growing interest in combining organic semiconductors with other materials, such as inorganic nanoparticles or other polymers, to create hybrid systems with enhanced functionalities. mdpi.com For example, a hybrid system of an organic semiconductor and polystyrene can improve electrical performance and device stability. mdpi.com

| Device Application | Role of Thiophene Derivative | Key Properties for Optimization |

|---|---|---|

| Organic Photovoltaics (OPVs) | Electron-donor material in the active layer. nbinno.com | Energy levels (HOMO/LUMO), light absorption spectrum, solubility. mdpi.com |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor for charge transport. nih.gov | Charge carrier mobility, solid-state packing, film morphology. nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Component in charge transport or emissive layers. nbinno.com | Pi-conjugation for electron delocalization, thermal stability. nbinno.com |

Theoretical Design and Prediction of Next-Generation Thiophene Derivatives

Computational chemistry and theoretical modeling are indispensable tools for accelerating the discovery of new materials. researchgate.net By using methods like Density Functional Theory (DFT), researchers can predict the properties of novel thiophene derivatives before they are synthesized, saving significant time and resources. nih.govresearchgate.net

Key research directions in this area are:

Structure-Property Relationships : Computational studies can elucidate the relationships between the chemical structure of thiophene derivatives and their optoelectronic properties. researchgate.netnih.gov This includes predicting how modifications to the side chains or the introduction of different functional groups will affect properties like the HOMO/LUMO energy levels and the band gap. acs.org

Predictive Modeling : Quantum chemical methods can be used to design new molecules with desired characteristics. researchgate.net For example, theoretical studies can identify promising new donor molecules for OPVs by calculating their electronic and photovoltaic properties and comparing them with known acceptors. researchgate.netnih.gov

Reactivity and Mechanism Studies : Theoretical calculations can provide insights into chemical reactivity and reaction mechanisms. nih.gov The Fukui function, for instance, can be calculated to identify the most favorable sites within a molecule for electrophilic or nucleophilic attack, aiding in the design of synthetic routes. nih.gov

By leveraging these computational tools, the design of next-generation thiophene derivatives based on the this compound scaffold can be guided by theoretical predictions, leading to a more rational and efficient development of high-performance materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(hexylthio)thiophene, and what reaction conditions are critical for high yield?

- Methodology : The compound can be synthesized via bromination of precursor thiophenes using reagents like N-bromosuccinimide (NBS) in dry DMF at 0°C, followed by nucleophilic substitution with hexylthiol. Key conditions include maintaining anhydrous environments and controlled temperature to minimize side reactions (e.g., over-bromination). Catalytic systems such as Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling reactions enable functionalization with aryl boronic acids .

- Critical Parameters : Solvent choice (e.g., THF for lithiation), stoichiometric control of brominating agents, and inert atmosphere (Ar/N₂) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Techniques :

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., singlet peaks for aromatic protons at δ ~7.15–7.39 ppm) and hexylthio chain integration (δ ~1.11–1.41 ppm for CH₃ groups) .

- HRMS : Confirms molecular ion peaks (e.g., m/z 376 [M⁺] for brominated derivatives) .

- UV-Vis Spectroscopy : Detects conjugation effects (λₐᵦₛ ~300–400 nm) relevant for optoelectronic applications .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound for material science applications?

- Methodology : The bromine atom at position 2 serves as a reactive site for Pd-catalyzed coupling with aryl boronic acids. For example, coupling with triisopropylsilyl-substituted boronic acids under THF at −78°C yields thiophene derivatives with extended conjugation for organic semiconductors .

- Optimization : Use of Pd(PPh₃)₄ (2.5 mol%) and K₃PO₄ as a base in 1,4-dioxane/H₂O (4:1) at 90°C ensures >90% regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Analysis : Discrepancies in biofilm inhibition (e.g., MIC values ranging from 32 µg/mL against S. aureus to higher thresholds for E. coli) may arise from substituent effects. For instance, halogenated phenyl groups enhance activity due to increased lipophilicity, while alkyl chains modulate membrane permeability .

- Validation : Comparative assays under standardized conditions (e.g., broth microdilution) and structure-activity relationship (SAR) studies using derivatives with varied substituents (e.g., 3-chloro-4-fluorophenyl vs. hexyl) are critical .

Q. How does steric hindrance influence the regioselectivity of direct arylation polymerization (DHAP) in thiophene-based polymers?

- Mechanistic Insight : Bulky substituents (e.g., triisopropylsilyl) at the β-position of thiophene rings prevent undesired β-coupling, directing polymerization to α-positions. Catalytic systems with Herrmann–Beller catalyst and neodecanoic acid improve selectivity for α-α′ linkages in conjugated polymers .

- Experimental Design : Use of sterically protected monomers (e.g., 2-bromo-3-dodecylthiophene) and additives to stabilize Pd intermediates ensures controlled molecular weight and polydispersity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.